4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster
CAS No.: 1391054-55-9
Cat. No.: VC0137968
Molecular Formula: C15H13NaO7S
Molecular Weight: 360.312
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1391054-55-9 |
|---|---|
| Molecular Formula | C15H13NaO7S |
| Molecular Weight | 360.312 |
| Standard InChI | InChI=1S/C15H14O7S.Na/c1-20-15(16)12-7-8-13(14(9-12)22-23(17,18)19)21-10-11-5-3-2-4-6-11;/h2-9H,10H2,1H3,(H,17,18,19); |
| Standard InChI Key | WGYFASLUYTXWBO-UHFFFAOYSA-M |
| SMILES | COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)O.[Na] |
Introduction
Chemical Identity and Nomenclature
4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster represents a specialized organic compound with a sodium-sulfate moiety. This section examines its various identification parameters essential for proper chemical classification and research documentation.
Primary Identifiers
The compound is uniquely identified through several standardized chemical registration systems. Its primary registration number in the Chemical Abstracts Service (CAS) database is 1391054-55-9, serving as its unique identifier in chemical literature and regulatory documentation. In the PubChem database maintained by the National Center for Biotechnology Information (NCBI), it is assigned the compound identification number (CID) 156593697 . Additionally, it possesses the standard InChIKey WGYFASLUYTXWBO-UHFFFAOYSA-M, which serves as a fixed-length condensed digital representation of the compound's structure.
Chemical Names and Synonyms
The compound is known by several names in chemical databases and literature. Its primary name is 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster, though it is also referred to as "sodium;(5-methoxycarbonyl-2-phenylmethoxyphenyl) sulfate" in some contexts . The variation in nomenclature reflects different naming conventions used across chemical databases and research institutions.
Structural Representation Codes
The compound's molecular structure can be represented through standardized chemical notation systems that encode its structural information. Table 1 presents these structural representations.
Table 1: Structural Representation Codes
| Representation Type | Code |
|---|---|
| InChI | InChI=1S/C15H14O7S.Na/c1-20-15(16)12-7-8-13(14(9-12)22-23(17,18)19)21-10-11-5-3-2-4-6-11;/h2-9H,10H2,1H3,(H,17,18,19); |
| SMILES | COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)O.[Na] |
| Standard InChIKey | WGYFASLUYTXWBO-UHFFFAOYSA-M |
These notations provide machine-readable formats for database processing and structural analysis, with InChI (International Chemical Identifier) offering a standardized method for representing the chemical structure, while SMILES (Simplified Molecular Input Line Entry System) provides a more compact linear notation .
Physical and Chemical Properties
The compound possesses specific physical and chemical characteristics that define its behavior in various experimental settings. This section details these properties based on both measured and computed values.
Basic Physical Properties
The fundamental physical properties of 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster are presented in Table 2, showcasing its basic characteristics.
Table 2: Basic Physical Properties
The compound contains 15 carbon atoms, 13 hydrogen atoms, 1 sodium atom, 7 oxygen atoms, and 1 sulfur atom, resulting in a moderately high molecular weight typical of functionalized benzoic acid derivatives.
Computed Molecular Properties
Computational chemistry methods have been applied to determine various molecular properties of the compound, which are summarized in Table 3.
Table 3: Computed Molecular Properties
These properties are particularly relevant for predicting the compound's behavior in biological systems and its potential reactivity in chemical reactions. The moderate number of hydrogen bond acceptors (7) combined with a topological polar surface area of 108 Ų suggests potential for interactions with various biological molecules .
Molecular Structure and Functional Groups
The molecular architecture of 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster features several distinct functional groups that contribute to its chemical properties and potential reactivity patterns.
Structural Components Analysis
The compound contains several key structural components that define its chemical identity. The central structure is based on a substituted benzoic acid scaffold with the carboxylic acid function present as a methyl ester. A benzyloxy group is attached at the 4-position of the benzoic acid ring, while a sulfate group is linked at the 3-position. The sodium atom exists as a counter-ion to the sulfate group, forming an ionic component of the molecular structure .
Functional Group Identification
The functional groups present in the compound can be categorized as shown in Table 4.
Table 4: Key Functional Groups
| Functional Group | Position | Property Contribution |
|---|---|---|
| Methyl Ester | Carboxylic acid terminus | Modifies solubility, potential for hydrolysis |
| Benzyloxy | 4-position of benzoic acid ring | Contributes hydrophobicity, potential for π-π interactions |
| Sulfate | 3-position of benzoic acid ring | Increases water solubility, introduces negative charge |
| Sodium Counter-ion | Associated with sulfate group | Enhances water solubility, affects ionic interactions |
The presence of both hydrophilic (sulfate, ester) and hydrophobic (benzyloxy) groups creates an amphiphilic character that may influence the compound's behavior in different solvent systems and its interactions with biological membranes .
Relationship to Parent Compounds
4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster is structurally related to other compounds in chemical databases, providing context for understanding its chemical classification and potential properties.
Parent and Related Compounds
PubChem identifies the parent compound as Methyl 4-phenylmethoxy-3-sulfooxybenzoate (CID 71313912), indicating that 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster is a sodium salt derivative of this parent structure . This relationship provides valuable context for understanding the compound's chemical behavior, as properties of the parent compound may inform expectations about the derivative.
Component Relationship
The compound can be viewed as a multi-component system consisting of the organic molecule Methyl 4-phenylmethoxy-3-sulfooxybenzoate and a sodium ion. This relationship is reflected in its SMILES notation, where the sodium is represented separately from the main molecular structure: "COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OS(=O)(=O)O.[Na]" .
Laboratory and Research Considerations
For researchers working with 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster, several practical considerations should be noted to ensure proper handling and experimental design.
Solution Preparation Guidelines
When working with this compound in laboratory settings, researchers may need to prepare solutions of specific concentrations. The following calculations are relevant for solution preparation:
-
Determining the mass required to prepare a solution of known volume and concentration
-
Calculating the volume of solution needed to dissolve a specific mass to achieve a desired concentration
-
Determining the resulting concentration when a known mass is dissolved in a specific volume
These calculations are particularly important for experimental design in biochemical and pharmacological studies, where precise concentrations are often critical.
Current Research Status and Limitations
The current state of research on 4-Benzyloxy-3-(sulfooxy)benzoicAcid3-O-SulfateSodiumSaltMethylEster appears to be in preliminary stages, with limited published studies available in the scientific literature.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume